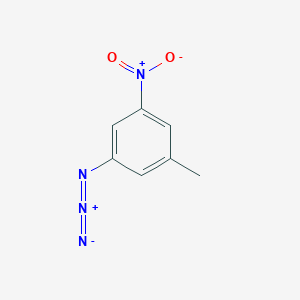![molecular formula C9H16O2 B13476540 [(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,5S,7s)-3-oxabicyclo[331]nonan-7-yl]methanol is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a bicyclic ketone precursor using sodium borohydride in methanol . Another approach includes the use of ruthenium catalysts to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
作用機序
The mechanism of action of [(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .
類似化合物との比較
Similar Compounds
(1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one: Another related compound with variations in the ring system and functional groups.
Uniqueness
[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol is unique due to its specific ring structure and the presence of an oxygen atom within the ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
[(1S,5R)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol |
InChI |
InChI=1S/C9H16O2/c10-4-7-1-8-3-9(2-7)6-11-5-8/h7-10H,1-6H2/t7?,8-,9+ |
InChIキー |
KWQUQHYLXANZFR-CBLAIPOGSA-N |
異性体SMILES |
C1[C@@H]2CC(C[C@H]1COC2)CO |
正規SMILES |
C1C2CC(CC1COC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B13476458.png)
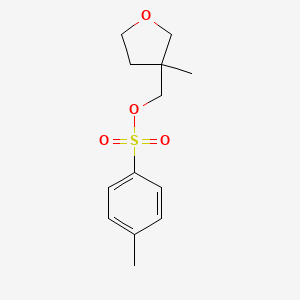

![Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13476470.png)
![3-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13476477.png)
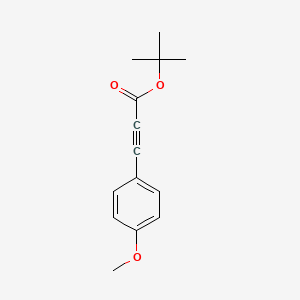
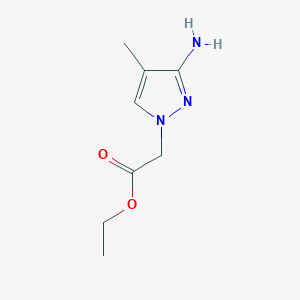
![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

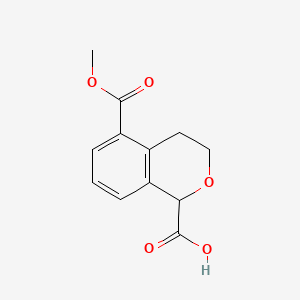
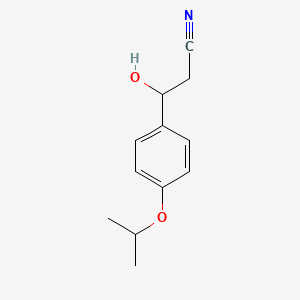
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)

